molecular formula C10H11ClN2O2 B2972229 2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride CAS No. 2138573-30-3

2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride

Cat. No. B2972229
CAS RN: 2138573-30-3
M. Wt: 226.66
InChI Key: VPUYUSMKUVPIQU-UHFFFAOYSA-N
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Description

“2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride” is a compound that belongs to the class of imidazo[1,2-a]pyridines . These compounds are recognized for their broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . Some derivatives of this class have been commercialized as drugs, such as the sedative Zolpidem and the anxiolytic Alpidem .


Synthesis Analysis

A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of these compounds involves a condensation reaction of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of “2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride” is represented by the formula C10H10N2O2 . It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle consisting of three carbon atoms and two nitrogen centers at the 1- and 3-positions .


Chemical Reactions Analysis

The synthesis of “2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride” involves a multicomponent condensation reaction of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is facilitated by microwave irradiation, which provides a fast, clean, high-yielding, and environmentally benign method for the synthesis of a variety of heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry

Imidazopyridine compounds, including “2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride”, have a broad spectrum of biological activity. They can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

Treatment of Insomnia

One of the most widely used derivatives of imidazopyridin-3-yl-acetic acid is Zolpidem. It is used to treat short-term insomnia, as well as some disorders of brain function .

Treatment of Cardiovascular Diseases

Several studies have proposed the use of imidazo-[1,2-a]pyridine derivatives for the treatment of cardiovascular diseases .

Treatment of Alzheimer’s Disease

Imidazo-[1,2-a]pyridine derivatives have also been suggested for the treatment of Alzheimer’s disease .

Cancer Treatment

Some studies have proposed the use of imidazo-[1,2-a]pyridine derivatives for the treatment of cancer .

Material Science

Due to its structural character, the imidazopyridine moiety is also useful in material science .

Future Directions

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . Furthermore, given the broad spectrum of biological activity of these compounds, further exploration of their potential applications in medicinal chemistry is warranted .

properties

IUPAC Name

2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-7-3-2-4-12-8(5-9(13)14)6-11-10(7)12;/h2-4,6H,5H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUYUSMKUVPIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride

CAS RN

2138573-30-3
Record name 2-{8-methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride
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